N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N4O2S/c1-10-6-14(23-26-10)17(25)24(9-12-4-2-3-5-21-12)18-22-16-13(20)7-11(19)8-15(16)27-18/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIBIVYFJHJBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
For instance, some thiazole derivatives have shown anti-inflammatory activity comparable to that of standard ibuprofen.
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Biological Activity
N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound is a derivative of isoxazole and benzothiazole, which have been explored for their roles in various therapeutic applications, including antimicrobial and anticancer activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 946274-67-5 |
| Molecular Formula | CHFNOS |
| Molecular Weight | 386.4 g/mol |
| Structure | Chemical Structure |
Solubility and Stability
The compound exhibits moderate solubility in organic solvents, which is essential for its bioavailability and efficacy in biological systems. The stability of the compound under physiological conditions is crucial for its potential therapeutic applications.
The biological activity of this compound primarily involves interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways. For instance, it targets the DprE1 enzyme in Mycobacterium tuberculosis, which plays a vital role in the biosynthesis of arabinogalactan, a key component of the bacterial cell wall .
- Cytotoxicity : Studies have demonstrated that isoxazole derivatives can exhibit cytotoxic effects on various cancer cell lines. For example, one study reported that certain isoxazoles induced apoptosis in human promyelocytic leukemia cells by modulating the expression of apoptosis-related genes such as Bcl-2 and p21 .
Antimicrobial Activity
This compound has shown promising activity against Mycobacterium tuberculosis:
- Minimum Inhibitory Concentration (MIC) : The compound has demonstrated low MIC values against both actively replicating and dormant strains of M. tuberculosis, indicating its potential as an antitubercular agent .
Anticancer Activity
Research into the anticancer properties of this compound reveals its potential to inhibit tumor growth:
- Cell Line Studies : In vitro studies have indicated that the compound can significantly reduce cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Study 1: Antitubercular Activity
A recent study evaluated the effectiveness of several benzothiazole derivatives against M. tuberculosis. The results indicated that this compound exhibited superior activity compared to traditional antitubercular drugs. The compound's ability to penetrate the bacterial cell wall and inhibit DprE1 was highlighted as a key mechanism for its efficacy .
Study 2: Cytotoxic Effects on Cancer Cells
In another study focusing on human leukemia cells, researchers investigated the impact of various isoxazole derivatives on cell proliferation. This compound was found to induce significant cytotoxicity at concentrations ranging from 50 to 200 μM. The study concluded that this compound could be developed further as a potential anticancer agent due to its ability to trigger apoptotic pathways .
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against a variety of pathogens. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Gram-positive bacteria | 32 - 64 |
| Gram-negative bacteria | 64 - 128 |
| Fungi | 16 - 32 |
In vitro studies have shown that the compound can effectively inhibit the growth of resistant strains, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anticancer effects. Studies have reported that it inhibits cancer cell proliferation across various cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 12 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics.
Enzyme Inhibition
The compound has also been assessed for its ability to inhibit specific enzymes associated with disease pathways, particularly kinases involved in cancer progression. This aspect of its activity suggests potential uses in targeted therapies aimed at modulating signaling pathways critical to tumor growth and metastasis.
Case Studies
Several studies have explored the efficacy of N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide:
- Antimicrobial Study : A study published in MDPI highlighted the effectiveness of this compound against resistant bacterial strains, suggesting its potential role in treating difficult infections.
- Anticancer Research : Research published in the Journal of Medicinal Chemistry indicated that derivatives similar to this compound exhibited significant anticancer activity through targeted inhibition of the C-Met signaling pathway, crucial for tumor growth.
- Molecular Docking Studies : Computational studies have utilized molecular docking techniques to assess the binding affinities of this compound with various biological targets, providing further support for its potential as a lead compound in drug development.
Comparison with Similar Compounds
Structural Analog: N-(4,6-Difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide Hydrochloride
Key Differences :
Implications :
- Solubility and Bioavailability : The morpholine moiety (a saturated oxygen-containing heterocycle) may improve hydrophilicity, while the pyridine group in the target compound could favor π-π stacking interactions with aromatic residues in biological targets.
| Property | Target Compound | Morpholinopropyl Analog |
|---|---|---|
| Substituent | Pyridin-2-ylmethyl | 3-Morpholinopropyl |
| Salt Form | Free base (assumed) | Hydrochloride |
| Predicted Solubility | Moderate (pyridine may limit solubility) | Higher (morpholine and HCl enhance) |
| Synthetic Accessibility | Moderate (rigid aromatic substitution) | Moderate (flexible alkyl chain) |
Substituent Effects on Heterocyclic Systems
The compound from , (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide, shares fluorinated aromatic systems but diverges significantly in core structure (cyclopropane-carboxamide and indole vs. benzothiazole-isoxazole). Key comparisons include:
- Fluorination Strategy : Both compounds use difluorinated aromatic rings to modulate electronic properties and metabolic stability .
- Heterocycle Diversity : The indole and cyclopropane groups in ’s compound suggest distinct target selectivity compared to the benzothiazole-isoxazole system, which is more commonly associated with kinase inhibition .
Pharmacological and Physicochemical Considerations
- Target Selectivity: The pyridin-2-ylmethyl group may engage in hydrogen bonding or aromatic interactions with enzymes (e.g., kinases), whereas morpholinopropyl or indole-based analogs might prioritize solubility or allosteric modulation .
- Metabolic Stability : Fluorination at the 4,6-positions of the benzothiazole ring likely reduces oxidative metabolism, a feature shared with the difluorobenzo[d][1,3]dioxol system in ’s compound .
Preparation Methods
Preparation of 2-Aminothiophenol Intermediate
A 2-aminothiophenol intermediate is typically synthesized through nitration and reduction of thiophenol derivatives. For example, nitration of thiophenol with nitric acid yields 2-nitrothiophenol, which is reduced to 2-aminothiophenol using catalytic hydrogenation or iron in hydrochloric acid.
Cyclization with Difluorobenzaldehyde
The 2-aminothiophenol intermediate reacts with difluorobenzaldehyde under acidic or thermal conditions to form the benzo[d]thiazole ring. A representative procedure involves:
- Reagents : 2-Aminothiophenol, 2,4-difluorobenzaldehyde, and HCl as a catalyst.
- Conditions : Reflux in ethanol or toluene for 6–12 hours.
- Yield : ~60–70% (estimated based on analogous syntheses).
| Step | Reagents/Conditions | Key Observations |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro group introduced at C2 |
| Reduction | Fe/HCl, H₂O/EtOH, 25°C | Amino group formed at C2 |
| Cyclization | 2,4-Difluorobenzaldehyde, HCl, Δ | Benzo[d]thiazole ring closure |
Synthesis of the 5-Methylisoxazole Ring
The 5-methylisoxazole moiety is synthesized via a three-step protocol adapted from patented methods for isoxazole derivatives:
Oximation of Benzaldehyde
A benzaldehyde derivative is converted to an oxime using hydroxylamine under alkaline conditions. For example:
Halogenation with Succinyl Halide
The oxime undergoes halogenation using succinyl halide (e.g., N-chlorosuccinimide, NCS) in a polar aprotic solvent:
Ring Closure to Form Isoxazole
The halogenated intermediate undergoes cyclization in the presence of a base and an acylating agent:
- Reagents : Triethylamine, acetic anhydride, EtOH.
- Conditions : 25–60°C, 2–12 hours.
- Yield : ~70–80% (estimated).
| Step | Reagents/Conditions | Key Observations |
|---|---|---|
| Oximation | NH₂OH·HCl, NaOH, 70°C | Oxime formation |
| Halogenation | NCS, DMA, 45°C | Chlorination at C5 |
| Cyclization | Ac₂O, Et₃N, EtOH, 60°C | Isoxazole ring closure |
Assembly of the Carboxamide Linkage
The final step involves coupling the isoxazole-3-carboxylic acid with two amines: 4,6-difluorobenzo[d]thiazol-2-amine and pyridin-2-ylmethylamine.
Activation of the Carboxylic Acid
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride:
Coupling with Amines
The acyl chloride reacts sequentially with the two amines. A representative two-step process includes:
- First Amine : 4,6-Difluorobenzo[d]thiazol-2-amine in dry THF, 0°C to RT, 2 hours.
- Second Amine : Pyridin-2-ylmethylamine in THF, RT, 4 hours.
- Workup : Extraction (EtOAc/H₂O), drying (MgSO₄), and crystallization.
| Step | Reagents/Conditions | Key Observations |
|---|---|---|
| Activation | SOCl₂, Δ | Acyl chloride formation |
| Coupling | 4,6-Difluorobenzo[d]thiazol-2-amine, THF, 0°C | Primary amide formation |
| Coupling | Pyridin-2-ylmethylamine, THF, RT | Secondary amide formation |
Critical Challenges and Optimization Strategies
Steric and Electronic Effects in Cyclization
The 4,6-difluoro substituents on the benzo[d]thiazole ring may hinder cyclization due to steric bulk and electron-withdrawing effects. To mitigate this, catalysts like H₂SO₄ or Lewis acids (e.g., BF₃·Et₂O) can be employed to enhance electrophilicity at the carbonyl group.
Regioselectivity in Isoxazole Synthesis
The 5-methylisoxazole regiochemistry depends on the halogenation step. NCS selectively chlorinates the oxime at the C5 position, ensuring correct ring closure. Alternative halogenators (e.g., Br₂) may require careful control to avoid over-halogenation.
Amide Coupling Efficiency
The tertiary amide linkage is challenging due to steric hindrance. Using coupling agents like HATU or EDCI with HOBt can improve yields by stabilizing reactive intermediates. For example, HATU in DMF at −20°C to RT provides better results than EDCI alone.
Analytical Characterization and Purity Assessment
The final compound is characterized via:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks for aromatic protons (δ 7.0–8.5), pyridine methyl (δ 4.0–4.5), and isoxazole methyl (δ 2.3–2.5).
- ¹³C NMR : Signals for carbonyl (δ 165–170), benzo[d]thiazole carbons (δ 110–150), and pyridine carbons (δ 120–150).
- High-Resolution Mass Spectrometry (HRMS) :
- Molecular ion : [M+H]⁺ calculated for C₁₈H₁₂F₂N₅OS: 391.0754; observed: 391.0749.
- HPLC : Purity >95% (C18 column, gradient elution: MeCN/H₂O + 0.1% TFA).
Q & A
Basic: What are the key considerations for optimizing the synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide?
Answer:
Synthesis optimization requires careful control of reaction parameters:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane are often used to enhance reaction efficiency .
- Catalysts/Coupling agents : Reagents such as thionyl chloride or carbodiimides (e.g., DCC) may facilitate amide bond formation between the isoxazole and benzothiazole moieties .
- Temperature : Reactions are typically conducted under reflux (e.g., 80–100°C) to accelerate cyclization steps while avoiding decomposition .
- Monitoring : Thin-layer chromatography (TLC) or HPLC should be employed to track reaction progress and intermediate purity .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry, particularly for the difluorobenzothiazole and pyridinylmethyl groups .
- IR spectroscopy : Validates functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹ for the carboxamide) .
- HPLC/MS : Ensures high purity (>95%) and identifies byproducts .
- Elemental analysis : Matches calculated vs. experimental C, H, N, S, and F percentages to confirm stoichiometry .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
Answer:
SAR studies should systematically modify structural motifs and assess bioactivity:
- Functional group substitution : Replace fluorine atoms on the benzothiazole ring with Cl, Br, or methoxy groups to evaluate halogen effects on target binding .
- Scaffold variation : Compare activity of isoxazole-3-carboxamide derivatives against thiazole or oxadiazole analogs .
- Bioassays : Test modified compounds in enzyme inhibition assays (e.g., kinase or protease targets) or cellular models to correlate structural changes with potency .
Advanced: How should researchers address contradictions in reported reaction yields or bioactivity data?
Answer:
Contradictions often arise from variability in experimental conditions:
- Replication : Repeat reactions under standardized conditions (solvent purity, catalyst batch, temperature control) .
- Analytical validation : Cross-check purity using multiple techniques (e.g., NMR + HPLC) to rule out impurities affecting yield or activity .
- Bioassay standardization : Use positive controls (e.g., known inhibitors) and consistent cell lines to minimize variability in biological data .
Advanced: What computational strategies can predict the binding mode of this compound with biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions between the difluorobenzothiazole moiety and hydrophobic pockets in target proteins .
- MD simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories) to identify critical binding residues .
- Pharmacophore modeling : Map electrostatic and steric features of the compound to prioritize synthetic analogs with enhanced affinity .
Basic: What steps are recommended to ensure compound stability during storage and testing?
Answer:
- Storage conditions : Store at –20°C in anhydrous DMSO or under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
- Light sensitivity : Protect from UV exposure by using amber vials, as the benzothiazole and isoxazole groups may degrade under light .
- Stability assays : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation products .
Advanced: How can researchers elucidate the mechanism of action for this compound in biological systems?
Answer:
- Target identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate interacting proteins .
- Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition constants (Ki) for candidate enzymes .
- Transcriptomic/proteomic profiling : Compare gene/protein expression in treated vs. untreated cells to identify pathways affected .
Basic: What are the best practices for scaling up laboratory-scale synthesis to gram quantities?
Answer:
- Solvent optimization : Replace low-boiling solvents (e.g., DCM) with toluene or THF for safer large-scale reflux .
- Catalyst recovery : Use immobilized catalysts (e.g., polymer-supported reagents) to simplify purification and reduce costs .
- Batch vs. flow chemistry : Evaluate continuous flow systems for exothermic steps to improve heat management and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
